Chloroquine hydrochloride
Overview
Description
Chloroquine hydrochloride is a synthetic drug primarily used for the treatment and prevention of malaria. It was discovered in 1934 and introduced into medicine in the 1940s. This compound is a member of the quinoline derivatives, a series of chemically related antimalarial agents . It is administered orally as chloroquine phosphate and can also be given by intramuscular injection as this compound .
Mechanism of Action
Target of Action
Chloroquine hydrochloride, also known as Chloroquine dihydrochloride, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme to non-toxic hemazoin .
Mode of Action
Chloroquine passively diffuses into acidic cellular compartments such as endosomes, lysosomes, and the Golgi network . Once inside these organelles, it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell . Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to their death .
Biochemical Pathways
Chloroquine affects the biochemical pathway involving the conversion of heme to hemazoin . By inhibiting this pathway, chloroquine causes the accumulation of toxic heme within the parasite, leading to its death . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation .
Pharmacokinetics
Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . The volume of distribution ranges from 200 to 800 L/kg, the half-life ranges from 20 to 60 days, and clearance from 0.7 to 1 L/h/kg .
Result of Action
The molecular and cellular effects of chloroquine’s action include the disruption of the parasite’s biochemical pathways, leading to the accumulation of toxic heme and the death of the parasite . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation . In some cases, chronic use of chloroquine may lead to drug-induced myopathy .
Action Environment
The efficacy and stability of chloroquine can be influenced by various environmental factors. For instance, the pH of the cellular compartments can affect the protonation and trapping of chloroquine . Additionally, the presence of other antiviral agents can influence the effectiveness of chloroquine . .
Biochemical Analysis
Biochemical Properties
Chloroquine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the lysosomes, where it accumulates and increases the pH, thereby inhibiting the activity of lysosomal enzymes . This compound also interacts with heme, forming a complex that prevents the polymerization of heme into hemozoin, a non-toxic form. This interaction is crucial in its antimalarial activity as it leads to the accumulation of toxic heme within the parasite . Additionally, this compound has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, affecting the degradation of cellular components .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the activation of Toll-like receptors (TLRs), which play a crucial role in the immune response . This inhibition leads to a reduction in the production of pro-inflammatory cytokines. Moreover, this compound affects gene expression by altering the transcriptional activity of various genes involved in immune response and cellular metabolism . It also impacts cellular metabolism by inhibiting the degradation of cellular components through autophagy, leading to the accumulation of damaged organelles and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to heme, forming a complex that inhibits the polymerization of heme into hemozoin . This interaction is critical for its antimalarial activity. Additionally, this compound increases the pH of lysosomes, inhibiting the activity of lysosomal enzymes and blocking the fusion of autophagosomes with lysosomes . This inhibition of autophagy affects the degradation of cellular components and contributes to its therapeutic effects in autoimmune diseases and viral infections. Furthermore, this compound has been shown to inhibit the activation of Toll-like receptors, reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with the accumulation of damaged organelles and proteins due to the inhibition of autophagy . This accumulation can lead to cellular dysfunction and toxicity, particularly in cells with high metabolic activity, such as liver and kidney cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to be effective in treating malaria and autoimmune diseases without significant adverse effects . At higher doses, this compound can cause toxicity, leading to severe gastrointestinal, neurological, cardiac, and ocular side effects . Studies in animal models have demonstrated that the threshold for toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The major metabolites of this compound include monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . These metabolites retain some pharmacological activity and contribute to the overall therapeutic effects of this compound. The metabolism of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity. Additionally, this compound has been shown to affect metabolic flux and metabolite levels by inhibiting autophagy and altering cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and accumulates in acidic organelles, such as lysosomes . The accumulation of this compound in lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This accumulation leads to an increase in lysosomal pH, inhibiting the activity of lysosomal enzymes and affecting cellular processes. This compound can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes, where it exerts its effects on lysosomal function and autophagy . The targeting of this compound to lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This localization is crucial for its therapeutic effects, as it inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes. Additionally, this compound can affect other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, by altering their pH and affecting their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroquine hydrochloride is synthesized through a multi-step process. The synthesis typically involves the reaction of 4,7-dichloroquinoline with diethylamine to form N4-(7-chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine . This intermediate is then reacted with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the separation of the water layer, distillation of isopropyl acetate, and crystallization at low temperatures to obtain the final product . The product is then dried to obtain a white, dry product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Chloroquine hydrochloride undergoes various chemical reactions, including:
Oxidation: Chloroquine can be oxidized to form desethylchloroquine, its main metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chloroquine can undergo substitution reactions, particularly involving the chlorine atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include desethylchloroquine and other derivatives that retain antimalarial activity .
Scientific Research Applications
Chloroquine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical methods such as high-performance liquid chromatography (HPLC).
Biology: Studied for its effects on cellular processes, including autophagy inhibition.
Medicine: Beyond malaria, chloroquine is used to treat autoimmune diseases like lupus erythematosus and rheumatoid arthritis.
Comparison with Similar Compounds
Chloroquine hydrochloride is often compared with other antimalarial drugs:
Quinine: An older antimalarial with a different mechanism of action, primarily affecting the parasite’s ability to digest hemoglobin.
Hydroxychloroquine: A derivative of chloroquine with similar chemical structure and pharmacokinetics, used for similar therapeutic purposes.
Mefloquine: Another antimalarial with a different chemical structure and mechanism of action, often used in areas with chloroquine-resistant malaria.
This compound is unique in its broad range of applications and its historical significance as one of the first synthetic antimalarial drugs.
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGECQRSMVKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026664 | |
Record name | Chloroquine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-67-3 | |
Record name | Chloroquine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroquine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROQUINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT0J0815S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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